2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate
Description
This boronic ester derivative features a pyrazole core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position and an ethyl acetate moiety at the 1-position. Its molecular formula is C₁₅H₂₄BN₃O₄, with a molecular weight of 337.18 g/mol (calculated from ). The compound is synthesized via nucleophilic substitution, where 1H-pyrazole-4-boronic acid pinacol ester reacts with an ethyl chloroacetate derivative under basic conditions (e.g., Cs₂CO₃ or K₂CO₃) in polar aprotic solvents like acetonitrile or DMF . Its primary application lies in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4/c1-10(17)18-7-6-16-9-11(8-15-16)14-19-12(2,3)13(4,5)20-14/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAGMVSOBGQIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the dioxaborolane ring: The pyrazole derivative is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the dioxaborolane ring.
Acetylation: The final step involves the acetylation of the pyrazole nitrogen using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The boron center can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl Ester Derivatives with Variable Chain Lengths
- Ethyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate (Compound 1) Structure: Features a four-carbon ester chain. Synthesis: 90% yield via reaction of pyrazole boronic ester with ethyl 4-bromobutanoate in DMF/K₂CO₃ . Molecular Weight: 309.42 g/mol (ESI-MS: m/z 309.42 [M+H]⁺) .
- Ethyl 5-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentanoate (Compound 2) Structure: Five-carbon ester chain. Synthesis: 95% yield under similar conditions . Molecular Weight: 323.61 g/mol (ESI-MS: m/z 323.61 [M+H]⁺) .
Comparison :
- Longer alkyl chains (butanoate/pentanoate) improve reaction yields (90–95% vs. 57% for shorter-chain analogs) .
- Increased hydrophobicity may enhance cell membrane permeability in biological applications but reduce aqueous solubility.
Substituted Acetate Derivatives
Ethyl 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetate
- Ethyl 2-Methyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate Structure: Branched propanoate group. Molecular Weight: 308.18 g/mol (CAS: 1201657-32-0) . Synthetic Note: Requires steric-hindrance-tolerant coupling conditions.
Comparison :
Heterocyclic and Functional Group Modifications
4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole
Comparison :
tert-Butyl and Amide Derivatives
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide Structure: Acetamide substituent. Similarity Score: 0.72 vs. target compound . Note: Amide group enhances hydrogen-bonding capacity for target engagement in drug design.
Biological Activity
The compound 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl acetate is a boron-containing organic molecule that has garnered attention in various fields due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring attached to an ethyl acetate moiety and a boronate group. Its molecular formula is with a molecular weight of approximately 251.12 g/mol. The structure can be depicted as follows:
The biological activity of this compound is primarily attributed to the boronate moiety, which plays a crucial role in various biochemical interactions. Boron compounds are known to interact with biomolecules such as proteins and nucleic acids, influencing enzymatic activities and cellular signaling pathways.
Anticancer Activity
Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| Compound C | A549 | 20 | Inhibition of angiogenesis |
Enzyme Inhibition
Research has demonstrated that the compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on tryptophan hydroxylase (TPH), an enzyme critical for serotonin synthesis.
Table 2: Enzyme Inhibition Data
| Enzyme | Compound Concentration (µM) | % Inhibition |
|---|---|---|
| Tryptophan Hydroxylase (TPH) | 100 | 64 |
| Aromatase | 50 | 72 |
Case Studies
A notable study investigated the effects of the compound on obesity-related metabolic disorders. The results indicated that it could effectively reduce fat accumulation in peripheral tissues by inhibiting TPH activity without affecting central nervous system functions.
Case Study Summary:
- Objective: To evaluate the impact on obesity-related metabolic disorders.
- Method: Administered to rodent models at varying doses.
- Findings: Significant reduction in body weight and fat mass; improved insulin sensitivity.
Q & A
Q. Basic
- ¹H NMR : Key signals include:
- HRMS (ESI-TOF) : Look for [M+H]⁺ matching the calculated mass (e.g., C₁₅H₂₇BN₃O₃⁺: 308.2140) .
- IR : Absorbance at ~1350–1300 cm⁻¹ (B-O stretching) confirms the dioxaborolane ring .
How does the presence of the dioxaborolane ring influence the reactivity of the pyrazole moiety in subsequent cross-coupling reactions?
Advanced
The dioxaborolane group serves as a boronic ester precursor , enabling Suzuki-Miyaura couplings with aryl/heteroaryl halides. However, steric hindrance from the tetramethyl groups can slow coupling kinetics. To mitigate:
- Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts, which tolerate bulky substrates .
- Optimize reaction temperature (80–100°C) and solvent (dioxane/water 4:1) to enhance boronate activation .
Note: The ester group in the ethyl acetate moiety is generally stable under coupling conditions but may hydrolyze in strongly acidic/basic media .
What are the typical purification strategies for intermediates in the synthesis of this compound, especially when dealing with polar by-products?
Q. Basic
- Flash column chromatography : Use silica gel with gradients of methanol (0–4%) in dichloromethane to separate nonpolar boronic esters from polar impurities .
- Liquid-liquid extraction : Partition between ethyl acetate and water (1:1 ratio) to remove Cs₂CO₃ residues .
- Recrystallization : For crystalline intermediates, use DMF/ethanol (1:1) to improve purity .
In designing bioactive molecules, how can the ethyl acetate group in this compound be strategically modified to enhance pharmacokinetic properties?
Q. Advanced
- Hydrolysis : Convert the ethyl acetate to a carboxylic acid (via NaOH/EtOH) to improve water solubility .
- Prodrug strategies : Replace the acetate with enzymatically cleavable groups (e.g., pivaloyloxymethyl) for targeted release .
- Stability optimization : Shield the ester group with steric hindrance (e.g., tert-butyl) to reduce esterase-mediated hydrolysis .
What are the common side reactions encountered during the synthesis of this compound, and how can they be minimized?
Q. Basic
- Boronate hydrolysis : Avoid moisture by using anhydrous solvents and inert atmospheres .
- Over-alkylation : Control stoichiometry to prevent di-substitution on the pyrazole ring .
- Oxygen sensitivity : Degas solvents and use radical scavengers (e.g., BHT) to suppress oxidation of the boronate .
How can computational methods be applied to predict the reactivity or binding affinity of derivatives of this compound in medicinal chemistry?
Q. Advanced
- Docking studies : Use software like AutoDock Vina to model interactions between the boronic ester and target proteins (e.g., CDK2). The dioxaborolane group can mimic transition states in enzyme inhibition .
- DFT calculations : Predict the electrophilicity of the boron center to guide coupling reactivity .
- MD simulations : Assess the stability of the ethyl acetate moiety in biological membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
